molecular formula C14H7BrCl2N2O B1332037 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole CAS No. 381178-19-4

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

Cat. No. B1332037
M. Wt: 370 g/mol
InChI Key: FCHAOUUZWMEJQJ-UHFFFAOYSA-N
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Description

The compound 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in material science. The presence of bromine and chlorine substituents on the phenyl rings may suggest potential for increased biological activity or specific chemical reactivity.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the reaction of an acid hydrazide with an appropriate carboxylic acid or its derivatives. In the case of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole, a similar approach could be employed, starting from 3-(4-bromobenzoyl)propionic acid and reacting with an aryl acid hydrazide in the presence of phosphorous oxychloride, as described in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substituents on the phenyl rings can be varied, leading to a wide range of derivatives with different properties. The structure of such compounds is typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives can undergo various chemical reactions, including rearrangements and interactions with nucleophiles. For example, the Z-2,4-dinitrophenylhydrazone of a related 5-amino-1,2,4-oxadiazole can undergo a mononuclear rearrangement to form triazoles in the presence of trichloroacetic acid or piperidine . Additionally, reactions with unsaturated compounds can lead to the formation of difluoromethylenated oxadiazole-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The presence of halogen substituents can affect the compound's reactivity, boiling point, and solubility. The biological properties, such as anti-inflammatory, analgesic, and antibacterial activities, are also significant, with some derivatives showing promising results with low ulcerogenic action . The toxicity towards brine shrimp and antimicrobial activity of some oxadiazole derivatives have been evaluated, indicating potential for biological applications . Furthermore, the nonlinear optical properties of these compounds have been characterized, with some showing potential as optical limiters, which could be useful in optoelectronics .

Scientific Research Applications

  • Summary of the Application: This compound has been used in a study investigating its effects on rainbow trout alevins, Oncorhynchus mykiss . The compound is a derivative of pyrazoline, a heterocyclic chemical compound that has been the focus of much interest due to its confirmed biological and pharmacological activities .
  • Methods of Application or Experimental Procedures: The study investigated the neurotoxic potentials of the compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
  • Results or Outcomes: The study is the first novel research to investigate these potentials .

These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Safety And Hazards

The safety and hazards associated with such compounds would depend on the specific compound and its reactivity. As with all chemicals, appropriate safety precautions should be taken when handling and storing these compounds1.


Future Directions

The future directions in the study of such compounds could involve exploring their potential biological activities, optimizing their synthesis, and investigating their reactivity with various reagents1.


Please note that this is a general explanation and the exact details might vary for the specific compound “3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole”. For a comprehensive analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2O/c15-9-3-1-8(2-4-9)13-18-14(20-19-13)11-6-5-10(16)7-12(11)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHAOUUZWMEJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362369
Record name 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

CAS RN

381178-19-4
Record name 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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